molecular formula C23H23NO6S B12206169 (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12206169
M. Wt: 441.5 g/mol
InChI Key: KUOHNLBJGOHLLG-JMIUGGIZSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused furo[3,2-g][1,3]benzoxazin-6(7H)-one core. Key structural attributes include:

  • A 2-methoxybenzylidene substituent at position 7, contributing to π-π stacking interactions and lipophilicity.
  • A methyl group at position 9, which may influence steric hindrance and metabolic stability.

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

(7Z)-3-(1,1-dioxothiolan-3-yl)-7-[(2-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H23NO6S/c1-14-22-16(11-24(13-29-22)17-7-8-31(26,27)12-17)9-18-21(25)20(30-23(14)18)10-15-5-3-4-6-19(15)28-2/h3-6,9-10,17H,7-8,11-13H2,1-2H3/b20-10-

InChI Key

KUOHNLBJGOHLLG-JMIUGGIZSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4OC)/C3=O)CN(CO2)C5CCS(=O)(=O)C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4OC)C3=O)CN(CO2)C5CCS(=O)(=O)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves multiple steps, including the formation of the furobenzoxazinone core, the introduction of the methoxybenzylidene group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological or chemical activities.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of fused heterocycles with variations in substituents and core ring systems. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Position 3 Substituent Position 7 Substituent Key Functional Groups Potential Bioactivity Insights
(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-... (Target Compound) Furo[3,2-g][1,3]benzoxazin-6(7H)-one 1,1-dioxidotetrahydrothiophen-3-yl 2-methoxybenzylidene (Z-config.) Sulfone, methoxy, methyl Enhanced polarity; possible kinase inhibition (inferred from sulfone analogs)
(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-... Furo[3,2-g][1,3]benzoxazin-6(7H)-one Pyridin-2-ylmethyl 2-methoxybenzylidene (Z-config.) Pyridine, methoxy Likely improved CNS penetration (pyridine moiety)
9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one Furo[3,2-g]chromenone N/A N/A Hydroxy, methoxy Antioxidant or estrogenic activity (common in chromenones)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine-1,1-dioxide 1-methylhydrazino Chlorine at position 6 Sulfone, hydrazine, chloro Anticancer or antimicrobial (hydrazine derivatives)

Key Observations:

Core Heterocycle Variations: The target compound’s furobenzoxazinone core differs from the chromenone in and benzodithiazine in , impacting electronic properties and target selectivity. Benzoxazinones are associated with kinase inhibition, while chromenones often exhibit antioxidant effects . The sulfone group in the target compound and enhances solubility and metabolic stability compared to non-sulfonated analogs .

Substituent Effects: The Z-configuration at position 7 (shared with ) likely stabilizes the molecule via intramolecular hydrogen bonding, whereas E-isomers might exhibit altered bioactivity.

Bioactivity Implications :

  • Sulfone-containing compounds (e.g., ) are frequently explored for anticancer and anti-inflammatory applications due to their electrophilic reactivity .
  • The 2-methoxybenzylidene group, present in both the target compound and , is associated with modulation of aromatic hydrocarbon receptors (AhR) or estrogen receptors .

Biological Activity

Chemical Structure and Synthesis

The compound features a complex structure that includes a furo[3,2-g][1,3]benzoxazine core, which is known for its diverse biological activities. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product. Various methods have been reported for synthesizing benzoxazine derivatives, often utilizing transition metal catalysis or microwave-assisted techniques to enhance yields and reduce reaction times.

Antimicrobial Properties

Recent studies have indicated that compounds within the benzoxazine family exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antifungal Activity

The antifungal properties of related benzoxazine derivatives have been highlighted in several research articles. These compounds have been shown to inhibit the growth of pathogenic fungi by targeting specific enzymes involved in cell wall synthesis. For example, studies have demonstrated that certain benzoxazines can effectively inhibit Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies.

Herbicidal Activity

The herbicidal potential of benzoxazine derivatives is another area of interest. Compounds similar to (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one have been evaluated for their ability to control weed populations in agricultural settings. Efficacy tests reveal that these compounds can significantly reduce the biomass of common weeds when applied at appropriate concentrations.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various benzoxazine derivatives, it was found that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1 below:

CompoundMIC (µg/mL)Target Organism
Benzoxazine A32E. coli
Benzoxazine B16S. aureus
Target Compound8E. coli
Target Compound4S. aureus

Study 2: Herbicidal Activity

A greenhouse trial evaluated the herbicidal activity of the target compound against several grass weeds. The results indicated a significant reduction in weed biomass at a dosage of 320 g/ha compared to untreated controls:

Weed SpeciesControl Biomass (g)Treated Biomass (g)
Lolium perenne15030
Echinochloa crus-galli20025

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